Hexachlorocyclohexane
Overview
Description
Lindane, also known as gamma benzene hexachloride, is an insecticide and is used to treat scabies and lice infestations . It has been used as a broad-spectrum agricultural insecticide since the early 1950s . It is also used in ointments to treat head and body lice, and scabies .
Synthesis Analysis
Lindane was originally synthesized in 1825 by Faraday . It is named after the Dutch chemist Teunis van der Linden (1884–1965), the first to isolate and describe γ-hexachlorcyclohexane in 1912 . The chemical was used both as an agricultural insecticide and as a pharmaceutical treatment for lice and scabies .Molecular Structure Analysis
Lindane has a molecular formula of C6H6Cl6 . Its average mass is 290.830 Da and its mono-isotopic mass is 287.860077 Da .Chemical Reactions Analysis
Lindane has been found to undergo degradation using Fenton’s reagent (FeSO4/H2O2) in aqueous phase . The degradation process for lindane was found to be sequential with the formation of methyl cyclohexane followed by 1-hexene .Physical and Chemical Properties Analysis
Lindane is a white, crystalline solid, with a weak, or no, odor . It is stable to light, air, heat, carbon dioxide, and strong acids . Lindane is practically insoluble in water but very soluble in chloroform, ethanol, acetone, ether, and benzene .Scientific Research Applications
Biodegradation Using Microbial Systems
Lindane, an organochlorine pesticide, has been extensively used in agriculture. Its residues in soil and water environments pose a significant toxic threat. Research shows that microbes, particularly Gram-negative bacteria, can transform lindane into non-toxic metabolites through different metabolic pathways. Enzymes such as dehydrochlorinase (LinA), dehalogenase (LinB), dehydrogenase (LinC), and reductive dechlorinase (LinD) play a key role in these degradation pathways. This suggests the potential for using lindane-degrading microorganisms in bioremediation technologies (Zhang et al., 2020).
Bioremediation Capability of Marine Organisms
Research has also explored the bioremediation capability of the demosponge Hymeniacidon perlevis in lindane-polluted seawater. The study found that these sponges, and bacteria isolated from them, showed significant capacity to remove lindane from seawater, suggesting their potential for in-situ bioremediation of this pollutant (Aresta et al., 2015).
Enhancing Plant Tolerance and Remediation
Transgenic tobacco plants expressing human cytochrome P4502E1 (CYP2E1) demonstrated enhanced tolerance to lindane, with improved remediation capabilities. These plants could remove lindane more effectively from both hydroponic medium and soil, presenting a novel approach for lindane remediation in contaminated environments (Singh et al., 2011).
Electrochemical Degradation
The electro-Fenton process, using a BDD anode and carbon felt cathode, has been studied for the effective degradation of lindane in aquatic environments. This process demonstrates the potential for complete degradation of lindane and significant removal of total organic carbon, highlighting an advanced approach for treating lindane-contaminated water (Domínguez et al., 2017).
Microbial Bioaugmentation Assisted by Biostimulation
A study showed enhanced bioremediation of lindane-contaminated soils through microbial bioaugmentation assisted by biostimulation with sugarcane filter cake. This combined approach significantly increased lindane removal, microbial counts, and soil enzymatic activities, presenting a promising solution for restoring soils contaminated with lindane (Raimondo et al., 2020).
Mechanism of Action
- This interaction leads to hyperexcitation of the central nervous system (CNS) in parasites (such as lice and scabies), resulting in paralysis, convulsions, and even death .
Target of Action
Mode of Action
Result of Action
Action Environment
Safety and Hazards
Lindane is quite toxic to humans . Acute exposure to lindane through inhalation in humans has resulted in irritation of the nose and throat, effects on the blood, and skin effects . Chronic exposure to lindane by inhalation in humans has been associated with effects on the liver, blood, and nervous, cardiovascular, and immune systems .
Future Directions
Despite the ban on Lindane due to its significant toxic effects, the high persistence and accumulation of the substance in ecosystems make it possible that it plays a role in the genesis of chronic degenerative diseases . The connection between human, animal, and ecosystem health, which is contained according to the World Health Organization in the “One Health” model, urges us not to slow down our vigilance on these substances .
Biochemical Analysis
Biochemical Properties
Lindane interacts with a variety of enzymes and proteins. Microbes, particularly Gram-negative bacteria, can transform Lindane into non-toxic and environmentally safe metabolites . A variety of enzymes participate in Lindane degradation pathways, including dehydrochlorinase, dehalogenase, dehydrogenase, and reductive dechlorinase .
Cellular Effects
Lindane primarily acts on the γ-aminobutyric acid (GABA) receptor/chloride ionophore complex, which leads to hyperexcitation of the central nervous system (CNS) and results in paralysis, convulsions, and even death .
Molecular Mechanism
The molecular mechanism of Lindane involves its excitatory action on the nervous system . It binds to the GABA receptor/chloride ionophore complex, leading to hyperexcitation of the CNS .
Temporal Effects in Laboratory Settings
In laboratory settings, Lindane degradation by bacterial strains was observed over a period of 15 days . The degradation resulted in the formation of γ-pentachlorocyclohexene (γ-PCCH) as the primary degradation metabolite .
Dosage Effects in Animal Models
The effects of Lindane vary with different dosages in animal models. Its insecticidal activity is due to its excitatory action on the nervous system . High doses can lead to paralysis, convulsions, and even death .
Metabolic Pathways
Lindane is involved in several metabolic pathways. Aerobic and anaerobic microorganisms follow different metabolic pathways to degrade Lindane . The degradation involves a variety of enzymes, including dehydrochlorinase, dehalogenase, dehydrogenase, and reductive dechlorinase .
Transport and Distribution
It is known that Lindane can be transported into cells where it exerts its effects .
Subcellular Localization
It is known that Lindane primarily acts on the GABA receptor/chloride ionophore complex located in the central nervous system .
Properties
IUPAC Name |
1,2,3,4,5,6-hexachlorocyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYXXMFPNIAWKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl6, Array | |
Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |
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Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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DSSTOX Substance ID |
DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407 | |
Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |
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Record name | beta-Hexachlorocyclohexane | |
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Record name | Lindane | |
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Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |
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Record name | delta-Hexachlorocyclohexane | |
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Record name | epsilon-Hexachlorocyclohexane | |
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Record name | (+)-α-Hexachlorocyclohexane | |
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Molecular Weight |
290.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR. | |
Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |
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Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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Solubility |
Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor | |
Record name | Lindane | |
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Record name | Hexachlorocyclohexanes | |
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Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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Density |
1.675, 1.9 g/cm³ | |
Record name | Hexachlorocyclohexanes | |
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Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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Vapor Pressure |
VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C | |
Record name | Hexachlorocyclohexanes | |
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Mechanism of Action |
Lindane is an organochloride insecticide that has similar neurotoxic protperties to DDT. It exerts its parasiticidal action by being directly absorbed through the parasite's exoskeleton (primarily lice, or scabies) and their ova. The gamma-aminobutyric acid (GABA(1)) receptor/chloride ionophore complex is the primary site of action for lindane, and other insecticides such as endosulfan, and fipronil. Blockage of the GABA-gated chloride channel reduces neuronal inhibition, which leads to hyperexcitation of the central nervous system. This results in paralysis, convulsions, and death. Lindane has very low ovicidal activity. | |
Record name | Lindane | |
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Impurities |
The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane. | |
Record name | Hexachlorocyclohexanes | |
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Color/Form |
White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/ | |
CAS No. |
608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2 | |
Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |
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Record name | Cyclohexane, 1,2,3,4,5,6-hexachloro- | |
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Record name | Lindane [USAN:USP:INN:BAN] | |
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Record name | alpha-Hexachlorocyclohexane | |
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Record name | lindane | |
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Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |
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Record name | .ALPHA.-HEXACHLORCYCLOHEXANE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV2D256Z3N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LINDANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59NEE7PCAB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | .DELTA.-HEXACHLOROCYCLOHEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RHN9KHN8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Hexachlorocyclohexanes | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points. | |
Record name | Lindane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00431 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hexachlorocyclohexanes | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.